molecular formula C14H19N3O3 B6751573 1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide

1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide

Cat. No.: B6751573
M. Wt: 277.32 g/mol
InChI Key: QBMRVSZXNURPBE-UHFFFAOYSA-N
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Description

1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide is a synthetic organic compound with a complex structure. It features a pyridine ring, an azepane ring, and multiple functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.

    Construction of the Azepane Ring: This step often involves cyclization reactions, where linear precursors are transformed into cyclic structures under specific conditions.

    Functional Group Modifications: Introduction of the carboxamide and other functional groups is done through reactions such as amidation and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques like crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide: shares structural similarities with other pyridine and azepane derivatives.

    Similar Compounds: 1-methyl-2-oxoazepane-3-carboxamide, 6-methyl-2-oxo-1H-pyridin-3-yl derivatives.

Uniqueness

    Structural Complexity: The combination of pyridine and azepane rings with multiple functional groups makes it unique.

Properties

IUPAC Name

1-methyl-N-(6-methyl-2-oxo-1H-pyridin-3-yl)-2-oxoazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-9-6-7-11(13(19)15-9)16-12(18)10-5-3-4-8-17(2)14(10)20/h6-7,10H,3-5,8H2,1-2H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMRVSZXNURPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)NC(=O)C2CCCCN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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